molecular formula C9H7BrN2O B12442731 5-(3-Bromophenyl)oxazol-2-amine

5-(3-Bromophenyl)oxazol-2-amine

Cat. No.: B12442731
M. Wt: 239.07 g/mol
InChI Key: RHXWFNOYIJDHPP-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of a bromophenyl group at the 5-position of the oxazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzoyl chloride with an appropriate amine under basic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)oxazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

5-(3-Bromophenyl)oxazol-2-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)oxazol-2-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions. The bromophenyl group can enhance the binding affinity and specificity of the compound towards its targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3-oxazole: Lacks the bromine substituent, leading to different chemical and biological properties.

    5-(4-Bromophenyl)oxazol-2-amine: The bromine atom is positioned differently, which can affect its reactivity and interactions.

    2-Amino-5-(3-bromophenyl)-1,3,4-oxadiazole: Contains an oxadiazole ring instead of an oxazole ring, leading to different chemical behavior.

Uniqueness

5-(3-Bromophenyl)oxazol-2-amine is unique due to the presence of both the oxazole ring and the bromophenyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

5-(3-bromophenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C9H7BrN2O/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)

InChI Key

RHXWFNOYIJDHPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(O2)N

Origin of Product

United States

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